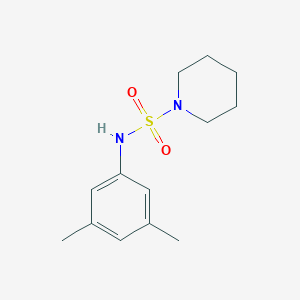
N-(3,5-dimethylphenyl)piperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,5-dimethylphenyl)piperidine-1-sulfonamide” is a chemical compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . It also includes a sulfonamide group, which is often found in antibiotics, and a dimethylphenyl group, which is a common component in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a sulfonamide group, and a 3,5-dimethylphenyl group . The exact three-dimensional structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the piperidine ring, the sulfonamide group, and the 3,5-dimethylphenyl group . These groups could potentially undergo a variety of organic reactions .Aplicaciones Científicas De Investigación
Antibacterial, Antifungal, and Anthelmintic Activity
Research indicates that derivatives of N-(3,5-dimethylphenyl)piperidine-1-sulfonamide exhibit significant antibacterial, antifungal, and anthelmintic activities. A study highlighted the synthesis and biological screening of benzyl and sulfonyl derivatives, showcasing their potential in treating infections and as agents for latent fingerprint analysis due to their stickiness and finger rhythm without dense dust, suggesting applications in forensic science (Khan et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been synthesized to act as inhibitors against various enzymes, showing promising results in the treatment of diseases like Alzheimer's through the inhibition of acetylcholinesterase (AChE). Such compounds, including those with piperidine moieties, are potential leads for developing effective therapeutics (Girisha et al., 2009).
Anticancer Potential
Derivatives have also been investigated for their anticancer activities, particularly through the inhibition of carbonic anhydrases, which are therapeutic targets for tumor growth and metastasis. Studies on sulfonamide and sulfamate derivatives demonstrate significant potential in anticancer treatments, with some compounds showing activity against a range of cancer cell lines, including leukemia, melanoma, glioblastoma, and breast cancer (Congiu et al., 2015).
Antioxidant and Photostability Studies
Photostability and photodegradation studies of sulfonamide-based drugs, including those with piperidine moieties, reveal the importance of understanding light-induced transformations for maintaining drug efficacy and safety. Such research is crucial for developing storage and usage guidelines to prevent drug-induced photosensitivity in users (Gupta et al., 2022).
Molecular Structure and Chemical Synthesis
The molecular structure and chemical synthesis of N-(3,5-dimethylphenyl)piperidine-1-sulfonamide derivatives are extensively studied to explore their biological applications and understand their interactions at the molecular level. Structural elucidation using techniques like X-ray diffraction confirms the geometric configuration, supporting the development of compounds with specific biological activities (Naveen et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of N-(3,5-dimethylphenyl)piperidine-1-sulfonamide is the human FKBP12 protein . This protein is expressed in Escherichia coli BL21(DE3) and plays a crucial role in protein-protein interactions .
Mode of Action
The compound binds to the FKBP12 protein with a certain affinity
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-11-8-12(2)10-13(9-11)14-18(16,17)15-6-4-3-5-7-15/h8-10,14H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOZHNHYOJHVIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)piperidine-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

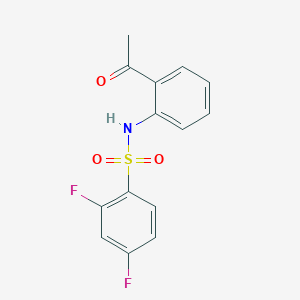

![7-[2-(4-morpholinyl)-2-thioxoethyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B497003.png)
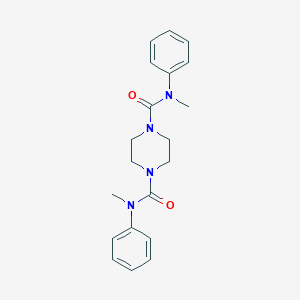



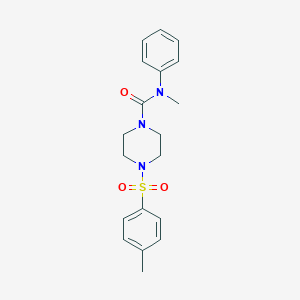

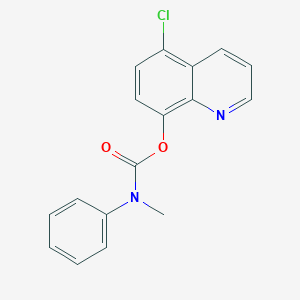

![Methyl 4-[methyl(phenyl)carbamoyl]oxybenzoate](/img/structure/B497019.png)
![9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B497022.png)
![9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B497023.png)